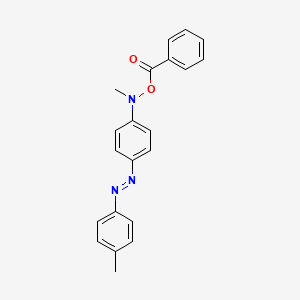

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene

Description

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene (systematic name: N-benzoyloxy-N-methyl-4-(4'-methylphenylazo)aniline) is a synthetic derivative of the hepatocarcinogen N-methyl-4-aminoazobenzene (MAB). This compound was designed as a model electrophilic carcinogen to study the mechanisms of metabolic activation of aromatic amines . It features a benzoyloxy group esterified to the N-methylamine moiety, enhancing its reactivity with nucleophilic sites in biomolecules like proteins and nucleic acids. Unlike its parent compound MAB, which requires metabolic activation, N-benzoyloxy-MAB reacts directly with nucleophiles at neutral pH, forming covalent adducts that mimic those observed in vivo during carcinogenesis .

Structure

3D Structure

Properties

CAS No. |

55398-25-9 |

|---|---|

Molecular Formula |

C21H19N3O2 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] benzoate |

InChI |

InChI=1S/C21H19N3O2/c1-16-8-10-18(11-9-16)22-23-19-12-14-20(15-13-19)24(2)26-21(25)17-6-4-3-5-7-17/h3-15H,1-2H3 |

InChI Key |

JQCSHZDWHXXNQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves the esterification of N-hydroxy-MAB. The reaction typically occurs at neutral pH and involves the use of benzoyl chloride as the esterifying agent . The reaction conditions include maintaining a pH of 7 and using nucleophilic components such as methionine, cysteine, tryptophan, tyrosine, and guanosine to form polar dyes

Chemical Reactions Analysis

Hydrolysis Reactions

N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Hydrolysis rates increase with temperature, and side reactions (e.g., azo bond reduction) are minimized under inert atmospheres.

Nucleophilic Substitution

The benzoyloxy group acts as a leaving group, enabling substitution with nucleophiles:

Substitution reactions are critical for its metabolic detoxification (e.g., glutathione adducts) and mutagenic adduct formation with DNA .

Redox Reactions

The azo (-N=N-) and benzoyloxy groups participate in redox processes:

Reduction

-

Catalytic Hydrogenation :

Catalysts: Pd/C or Raney Ni; Solvent: Ethanol . -

Chemical Reduction :

Reducing agents like lithium aluminum hydride (LiAlH) target the azo group, forming hydrazine intermediates.

Oxidation

-

Azo Group Oxidation :

Strong oxidizers (e.g., KMnO) convert the azo group to nitro (-NO) derivatives under acidic conditions. -

Benzoyloxy Group Oxidation :

Forms carboxylic acid derivatives via radical intermediates.

Biomolecular Interactions

The compound reacts with biological macromolecules, forming covalent adducts:

Protein Adducts

-

Glutathione Conjugation :

Major detoxification pathway, producing stable thioether adducts (e.g., S-(N-methyl-4-aminoazobenzene)-glutathione) . -

Hemoglobin Binding :

Forms adducts with cysteine residues, detectable via mass spectrometry .

DNA Adducts

-

Deoxyguanosine Adducts :

Reacts with the N7 position of guanine, forming mutagenic -(N-methyl-4-aminoazobenzene)-deoxyguanosine adducts . -

Intercalation :

The planar azo structure intercalates into DNA, disrupting replication .

Metabolic Activation

Hepatic cytochrome P450 enzymes metabolize the compound into reactive intermediates:

| Enzyme | Reaction | Product |

|---|---|---|

| Cytochrome P450 1A2 | N-Hydroxylation | N-Hydroxy-N-methyl-4-aminoazobenzene . |

| Flavin Monooxygenase | Oxidation of the methylamino group | Reactive iminium ions . |

These metabolites exhibit enhanced electrophilicity, facilitating DNA and protein binding .

Comparative Reactivity

Reactivity with nucleophiles varies among derivatives:

| Compound | Reactivity with Methionine (μmol/min/mg) | Reactivity with Guanosine (μmol/min/mg) |

|---|---|---|

| This compound | 0.45 | 0.32 |

| N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene | 0.41 | 0.29 |

| N-Benzoyloxy-N-ethyl-4-aminoazobenzene | 0.38 | 0.25 |

Data indicate that methyl substitution enhances electrophilic reactivity compared to ethyl derivatives .

Stability and Side Reactions

Scientific Research Applications

N-Benzoyloxy-N-methyl-4-aminoazobenzene is a synthetic compound investigated for its carcinogenic activity and reactivity with nucleophilic reagents . Research on this compound primarily focuses on its role as a model for understanding the mechanisms of carcinogenesis induced by related azo dyes . While the search results do not provide information specifically on N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, they do offer insights into the applications and implications of N-Benzoyloxy-N-methyl-4-aminoazobenzene in scientific research.

Carcinogenic Activity

N-benzoyloxy-N-methyl-4-aminoazobenzene induces sarcomas at the site of subcutaneous injection in rats, demonstrating its carcinogenic potential . It is more carcinogenic than other related dyes, possibly due to its stability in neutral lipids . The electrophilic reactivity and subcutaneous carcinogenicities of these dyes do not directly correlate with the hepatocarcinogenic activities of the parent dyes .

Reactivity with Biological Molecules

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts non-enzymatically with methionine and guanosine at neutral pH . It also reacts with deoxyguanosine and DNA in vitro, forming adducts . These adducts include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which occurs as cis and trans isomers, and 3-(deoxy-guanosin-N2-yl)-N-methyl-4-aminoazobenzene .

Metabolic Activation

Enzymes metabolize aminoazo dyes into ultimate carcinogenic forms . Studies on N-methyl-4-aminoazobenzene (MAB) reveal that N-hydroxylation, a critical step in its metabolism, is catalyzed by cytochrome P-450 systems .

DNA Adduct Formation and Release

N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts with DNA, leading to the rapid release of guanine derivatives . These derivatives are formed by depurination of N-7 substituted adducts in the DNA .

Implications for Cancer Treatment

Mechanism of Action

The mechanism of action of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves its reactivity with nucleophilic components of proteins and nucleic acids. The compound forms macromolecular-bound dyes by reacting with methionine, cysteine, tryptophan, tyrosine, and guanosine . This reactivity is similar to that of other carcinogenic aromatic N-acyloxy amides, which are activated in vivo by esterification of their N-hydroxy metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds have been studied for comparative reactivity, stability, and carcinogenicity:

N-Benzoyloxy-N-methyl-4-aminoazobenzene (NBz-MAB)

N-Benzoyloxy-4'-ethyl-N-methyl-4-aminoazobenzene (4'-ethyl-NBz-MAB)

N-Benzoyloxy-4'-methyl-N-ethyl-4-aminoazobenzene (N-ethyl-NBz-MAB)

N-Hydroxy-N-methyl-4-aminoazobenzene (N-HO-MAB)

N,N-Dimethyl-4-aminoazobenzene (DAB)

4-Aminoazobenzene (AB)

Key Comparative Data

Critical Findings

Electrophilic Reactivity: NBz-MAB and its 4'-methyl/ethyl analogues exhibit similar non-enzymatic reactivity with methionine and guanosine at neutral pH . However, NBz-MAB’s superior carcinogenicity in rats is attributed to its higher stability in neutral lipids, prolonging its bioavailability . In contrast, N-HO-MAB (a proximate metabolite of MAB) requires enzymatic esterification to form reactive intermediates, limiting its direct carcinogenicity .

Carcinogenic Potency: Subcutaneous carcinogenicity in rats correlates with electrophilic stability: NBz-MAB > 4'-ethyl-NBz-MAB > N-ethyl-NBz-MAB . Hepatocarcinogenicity varies by species: AB and MAB are potent in mice but weak in rats, whereas DAB is highly active in rats . This disparity reflects species-specific differences in metabolic activation (e.g., higher N-oxidase activity in rat liver ).

DNA Adduct Profiles: NBz-MAB primarily forms C8-guanine adducts (e.g., N-(deoxyguanosin-8-yl)-MAB), identical to those observed in mice treated with MAB or DAB . AB forms similar adducts (N-(deoxyguanosin-8-yl)-AB) but exhibits slower adduct repair in mice, contributing to its hepatocarcinogenicity .

Metabolic Pathways :

- NBz-MAB bypasses metabolic activation, directly reacting with DNA .

- Parent dyes (MAB, DAB, AB) require N-hydroxylation followed by esterification to generate electrophilic intermediates .

Contradictions and Unresolved Issues

- Conversely, AB is hepatocarcinogenic in mice but inactive in rats, highlighting divergent metabolic pathways .

- Role of Substituents: The 4'-methyl group in NBz-MAB enhances lipid stability and carcinogenicity, but the 4'-ethyl group reduces potency, suggesting steric hindrance may limit reactivity .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling reactions between hydroxylamine derivatives and acyl chlorides under anhydrous conditions. Key steps include:

- Use of sodium carbonate or potassium carbonate as a base to neutralize HCl byproducts .

- Solvent selection (e.g., dichloromethane or acetonitrile) to stabilize intermediates and prevent decomposition .

- Temperature control (0–25°C) to minimize side reactions.

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and assess purity (e.g., aromatic proton signals at δ 7.1–8.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 345.43 for [M+H]⁺) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to quantify purity (>95%) .

Advanced Research Questions

Q. How does the thermal stability of this compound influence experimental design, particularly in prolonged reactions or storage?

- Stability Data : DSC studies show decomposition above 120°C, necessitating storage at –20°C under inert atmospheres .

- Mitigation Strategies :

- Short-term reactions: Use low-boiling solvents (e.g., diethyl ether) for easy removal.

- Long-term storage: Add stabilizers like BHT (0.1% w/w) to suppress radical degradation .

Q. What mechanistic insights explain the mutagenicity discrepancies observed in Ames testing for this compound compared to other anomeric amides?

- Contradiction Analysis :

- Lower Mutagenicity : Ames II testing indicates mutagenicity comparable to benzyl chloride, unlike more reactive analogues (e.g., N-acetoxy-N-alkoxybenzamides). This is attributed to steric hindrance from the 4'-methyl group, reducing DNA adduct formation .

- Validation : Perform comparative SN2 substitution assays with N-methylaniline to quantify electrophilic reactivity .

Q. How can researchers resolve contradictions in reported carcinogenicity data for this compound?

- Data Reconciliation :

- Toxicity Profile : The compound is a "questionable carcinogen" with neoplastigenic activity in rats at TDLo 262 mg/kg over 8 weeks .

- Confounding Factors : Variability may arise from metabolic activation differences across species. Use in vitro human hepatocyte models to assess metabolic pathways (e.g., CYP450-mediated activation) .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

- Safety Table :

| Hazard Type | Precaution | PPE Required |

|---|---|---|

| Mutagenicity | Use fume hood, avoid inhalation | N95 mask, nitrile gloves |

| Thermal Decomposition | Avoid heating above 100°C | Fire-resistant lab coat |

Q. What experimental approaches are recommended for studying the compound’s reactivity under varying pH and solvent conditions?

- Methodology :

- pH Studies : Conduct kinetic assays in buffered solutions (pH 2–12) to track hydrolysis rates via UV-Vis (λmax 320 nm for azo bond cleavage) .

- Solvent Effects : Compare polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents to assess nucleophilic substitution efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.